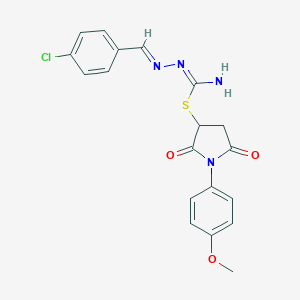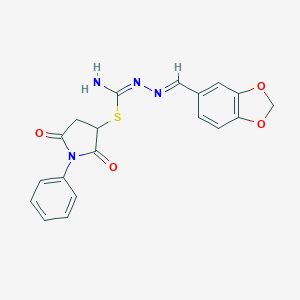
Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate: is an organic compound with the molecular formula C24H22O4 . It is a derivative of terephthalic acid, where the hydrogen atoms on the phenyl rings are substituted with 2,6-dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethylphenyl) terephthalate typically involves the esterification of terephthalic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the desired product .
Industrial Production Methods: In industrial settings, the production of bis(2,6-dimethylphenyl) terephthalate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized reaction conditions can further improve the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Production of bis(2,6-dimethylphenyl) terephthalate alcohols.
Substitution: Substituted bis(2,6-dimethylphenyl) terephthalate derivatives.
Scientific Research Applications
Chemistry: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the development of materials with enhanced thermal and mechanical properties .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions.
Industry: Industrially, bis(2,6-dimethylphenyl) terephthalate is utilized in the production of high-performance plastics and coatings. Its incorporation into polymer matrices can improve the durability and resistance of the final products .
Mechanism of Action
The mechanism of action of bis(2,6-dimethylphenyl) terephthalate primarily involves its interaction with molecular targets through ester bonds. The compound can undergo hydrolysis to release terephthalic acid and 2,6-dimethylphenol, which can further participate in various biochemical pathways. The ester bonds in the compound are susceptible to nucleophilic attack, leading to the formation of intermediate products that can influence cellular processes .
Comparison with Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Used in the production of polyethylene terephthalate (PET).
Bis(2-ethylhexyl) terephthalate: Commonly used as a plasticizer in the production of flexible PVC.
Bis(2,6-dimethylphenyl) phthalate: Similar structure but different substitution pattern on the phenyl rings.
Uniqueness: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This compound’s enhanced thermal stability and mechanical strength make it particularly valuable in applications requiring high-performance materials .
Properties
Molecular Formula |
C24H22O4 |
|---|---|
Molecular Weight |
374.4g/mol |
IUPAC Name |
bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H22O4/c1-15-7-5-8-16(2)21(15)27-23(25)19-11-13-20(14-12-19)24(26)28-22-17(3)9-6-10-18(22)4/h5-14H,1-4H3 |
InChI Key |
KZVWLTKYQVYVTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=CC=C3C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[(E)-N'-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B412140.png)
![1-(2,5-Dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B412143.png)



![1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B412148.png)
![1-(2,5-Dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B412149.png)


![3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE](/img/structure/B412154.png)
![1-[({4-Nitro-1-naphthyl}imino)methyl]-2-naphthol](/img/structure/B412157.png)
![N'-[4-(Dimethylamino)-a-phenylbenzylidene]-4-nitrobenzhydrazide](/img/structure/B412160.png)

![Diphenylmethanone (1-[1,1'-biphenyl]-4-ylethylidene)hydrazone](/img/structure/B412162.png)
